molecular formula C27H19N7O5 B1235782 Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- CAS No. 53221-75-3

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-

Cat. No.: B1235782
CAS No.: 53221-75-3
M. Wt: 521.5 g/mol
InChI Key: YUOOWNPVFAMPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- is a benzamide derivative featuring:

  • A 2-nitrobenzamide core.
  • A 6-nitro-4-quinolinylamino substituent at position 4 of the benzamide.
  • An N-(4-(4-pyridinylamino)phenyl) group at the amide nitrogen.

Properties

IUPAC Name

2-nitro-4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N7O5/c35-27(32-18-3-1-17(2-4-18)30-19-9-12-28-13-10-19)22-7-5-20(15-26(22)34(38)39)31-25-11-14-29-24-8-6-21(33(36)37)16-23(24)25/h1-16H,(H,28,30)(H,29,31)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOWNPVFAMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201308
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-75-3
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053221753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-4-[(6-nitroquinolin-4-yl)amino]-N-{4-[(pyridin-4-yl)amino]phenyl}benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J246X8TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely adopted method involves converting 2-nitro-4-aminobenzoic acid to its acid chloride, followed by coupling with 4-(pyridin-4-ylamino)aniline (Figure 1).

Procedure :

  • 2-Nitro-4-aminobenzoic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hr.

  • The solvent is evaporated, and the residue is dissolved in dry tetrahydrofuran (THF).

  • 4-(Pyridin-4-ylamino)aniline (1.1 equiv) is added dropwise with triethylamine (TEA, 2 equiv) as a base.

  • The reaction is stirred at room temperature for 12 hr, yielding the benzamide intermediate (78–82% yield).

Key Considerations :

  • Excess SOCl₂ ensures complete acid chloride formation.

  • TEA neutralizes HCl, preventing protonation of the aniline nucleophile.

One-Pot Sequential Functionalization

A 2022 Chinese patent (CN116217424A) describes a streamlined protocol using in situ acid chloride generation without isolation:

Optimized Conditions :

ParameterValue
SolventBenzonitrile
Temperature150–155°C
Ammonia Flow Rate80–100 mL/min
Reaction Time5.5–7 hr
Yield78%

Advantages :

  • Avoids hazardous acid chloride handling.

  • Benzonitrile’s high boiling point facilitates prolonged heating.

Nitration Strategies

Directed Nitration of Quinoline

The 6-nitro group is introduced via mixed acid (HNO₃/H₂SO₄) nitration of 4-aminoquinoline at 0°C:

Regioselectivity Control :

  • Nitration occurs at C6 due to the amino group’s para-directing effect.

  • Over-nitration is minimized by using stoichiometric HNO₃ (1.1 equiv).

Challenges and Mitigation

Competing Side Reactions

  • Nitro Group Reduction : Catalytic hydrogenation risks reducing nitro to amine; mitigated by using Pd/C under controlled H₂ pressure.

  • Amide Hydrolysis : Acidic/basic conditions cleave the amide bond; neutral pH is maintained during workup.

Purification Issues

  • Column Chromatography : Silica gel deactivation occurs due to nitro group polarity; 5% methanol/DCM eluent is optimal.

  • Recrystallization Solvents : Ethanol/water (7:3) achieves >95% purity.

Recent Advancements

Organocatalytic Methods

A 2025 study demonstrated Hantzsch ester -mediated redox-neutral amidation, achieving 67–95% yields for analogous benzamides.

Conditions :

  • Catalyst: BINOL-phosphate (10 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Time: 12 hr

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acid Chloride78–8298High
One-Pot7895Moderate
Organocatalytic67–9599Low

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and amino groups could play a crucial role in binding to the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Effects : The target’s dual nitro groups likely enhance binding to electron-deficient enzyme active sites compared to analogues with single nitro or trifluoromethyl groups .
  • Solubility Challenges : High molecular weight (~600 g/mol) and aromaticity may reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation or prodrug strategies).
  • Toxicity Considerations : Nitro groups can generate reactive metabolites, requiring detailed toxicity profiling, as seen in analogues like 4b and 4c .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- is of particular interest due to its potential as a therapeutic agent. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's molecular formula is C27H19N7OC_{27}H_{19}N_{7}O with a molecular weight of approximately 453.48 g/mol. The structure features a benzamide core substituted with nitro and quinoline moieties, which are known to influence its biological activity.

Biological Activity Overview

  • Inhibition of DNA Methyltransferases (DNMTs) :
    • Research indicates that benzamide derivatives can act as potent inhibitors of DNMTs, which are crucial in the regulation of gene expression through methylation. The compound has shown significant inhibitory activity against DNMT1 and DNMT3A, with EC50 values indicating high potency in leukemia cell lines .
  • Cytotoxicity :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, particularly leukemia cells. The cytotoxicity is attributed to its ability to inhibit DNA methylation and reactivate silenced genes .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups in the benzamide structure significantly affects its biological activity. Modifications on the quinoline moiety can enhance or diminish the inhibitory effects on DNMTs. For instance, the introduction of certain aromatic or heterocyclic substituents has been shown to optimize activity against specific targets .

Case Studies

  • Study on Leukemia Cells :
    • A detailed study evaluated the effects of various benzamide derivatives on leukemia KG-1 cells. The most potent derivative exhibited an EC50 value of 0.9 µM against DNMT3A, demonstrating substantial cytotoxicity comparable to established drugs like SGI-1027 .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound's ability to inhibit DNMTs leads to the re-expression of tumor suppressor genes previously silenced by methylation, providing a pathway for potential therapeutic applications in epigenetic therapy .

Data Table: Biological Activity Summary

ActivityTargetEC50 (µM)Reference
DNMT1 InhibitionDNMT115 ± 3
DNMT3A InhibitionDNMT3A0.9
Cytotoxicity (KG-1 Cells)LeukemiaComparable to SGI-1027
Gene ReactivationTumor Suppressor GenesN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this benzamide derivative, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis involving nucleophilic aromatic substitution (for nitro groups) and amide coupling (e.g., HATU or EDC/NHS-mediated reactions). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) is critical for high purity (>95%). Reaction intermediates should be characterized by 1^1H NMR and LC-MS at each step to confirm structural integrity .

Q. How can the compound’s structural features be characterized to confirm its identity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. 1^1H/13^{13}C NMR in deuterated DMSO or CDCl3_3 resolves aromatic proton environments and substituent positioning. X-ray crystallography (if single crystals are obtainable) provides definitive structural validation. FT-IR can confirm nitro (1520–1350 cm1^{-1}) and amide (1650–1600 cm1^{-1}) functional groups .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology : Conduct in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (HeLa, MCF-7) at concentrations of 1–100 μM. Pair with bacterial growth inhibition assays (MIC determination) for antimicrobial potential. Include positive controls (e.g., cisplatin for cytotoxicity, ampicillin for antibacterial activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamides?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing nitro with methoxy groups). Use standardized assay conditions (pH 7.4, 37°C) and validate results via orthogonal assays (e.g., apoptosis flow cytometry alongside MTT). Statistical analysis (ANOVA, p < 0.05) identifies significant trends .

Q. What computational strategies predict binding interactions between this compound and potential biological targets?

  • Methodology : Molecular docking (AutoDock Vina) against quinoline-binding enzymes (e.g., topoisomerase II) or kinases. Molecular dynamics simulations (GROMACS) over 100 ns assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Methodology : Introduce hydrophilic groups (e.g., sulfonate) at the phenyl ring’s para position. Assess logP via shake-flask method and solubility in PBS (pH 7.4). Use in vitro Caco-2 cell models for permeability screening. Compare modified analogs’ IC50_{50} values to ensure retained efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.